molecular formula C13H19NO2 B11021291 N-tert-butyl-2-(4-methoxyphenyl)acetamide

N-tert-butyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B11021291
M. Wt: 221.29 g/mol
InChI Key: RMKLKZFLYACKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(4-methoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a methoxyphenyl group attached to the acetamide moiety

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-tert-butyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)14-12(15)9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

RMKLKZFLYACKGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-tert-butyl-2-(4-methoxyphenyl)acetamide can involve large-scale Ritter reactions or condensation reactions under optimized conditions to ensure high yield and purity. Catalysts like Cu(OTf)2 or Zn(ClO4)2·6H2O can be used to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-butyl-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-tert-butyl-2-(4-methoxyphenyl)acetamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its structural features make it a valuable scaffold for developing molecules with biological activity .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical processes .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The tert-butyl and methoxyphenyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-2-(4-methoxyphenyl)acetamide is unique due to the combination of the tert-butyl and methoxyphenyl groups attached to the acetamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.